JWH 080

Description

Structure

3D Structure

Properties

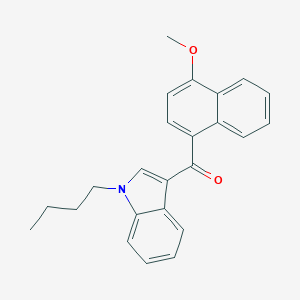

IUPAC Name |

(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOAKRPGOLHODL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441597 |

Source

|

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210179-44-5 |

Source

|

| Record name | JWH-080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-080: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure and Properties of the Synthetic Cannabinoid JWH-080

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-080 is a synthetic cannabinoid of the naphthoylindole family.[1] Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] Developed by Dr. John W. Huffman and his team, the JWH series of compounds, including JWH-080, were originally synthesized for research purposes to explore the structure-activity relationships of cannabinoid receptor ligands. This document provides a comprehensive technical overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for JWH-080.

Chemical Structure and Identifiers

JWH-080 is chemically known as (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone. Its structure features a naphthalene (B1677914) ring system linked to an indole (B1671886) core through a ketone carbonyl group, with a butyl chain attached to the indole nitrogen.

Table 1: Chemical Identifiers for JWH-080

| Identifier | Value |

| IUPAC Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |

| Chemical Formula | C24H23NO2 |

| Molecular Weight | 357.45 g/mol |

| CAS Number | 210179-44-5 |

| SMILES | CCCCN1C=C(C2=CC=CC=C12)C(=O)C3=CC=C(OC)C4=CC=CC=C34 |

| InChI Key | PGOAKRPGOLHODL-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of JWH-080 are important for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of JWH-080

| Property | Value |

| Appearance | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide |

Pharmacological Properties

JWH-080 is a potent synthetic cannabinoid that exhibits high affinity for both the CB1 and CB2 receptors.[1] Its pharmacological effects are primarily mediated through its agonist activity at these G-protein coupled receptors.

Table 3: Cannabinoid Receptor Binding Affinity of JWH-080

| Receptor | Binding Affinity (Ki) [nM] |

| CB1 | 8.9 ± 1.8 |

| CB2 | 2.21 ± 1.30 |

Data from Huffman et al., 2005.[1]

Signaling Pathway

Upon binding to CB1 or CB2 receptors, which are primarily coupled to the inhibitory G-protein (Gi/o), JWH-080 is expected to initiate a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

Synthesis of JWH-080

The synthesis of JWH-080 can be achieved through a two-step process common for many naphthoylindoles.

Step 1: Acylation of Indole Indole is first acylated with 4-methoxynaphthalene-1-carbonyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane.

Step 2: N-Alkylation The resulting (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone is then N-alkylated using 1-bromobutane (B133212) in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF).

Cannabinoid Receptor Binding Assay

The following is a representative protocol for determining the binding affinity of JWH-080 for CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

JWH-080 (test compound).

-

WIN 55,212-2 (for non-specific binding determination).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/B filters) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of JWH-080 in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding).

-

50 µL of 10 µM WIN 55,212-2 (for non-specific binding).

-

50 µL of JWH-080 dilution.

-

-

Add 50 µL of [³H]CP-55,940 (final concentration ~0.5 nM) to all wells.

-

Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of JWH-080 by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

JWH-080 is a potent naphthoylindole synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. This technical guide provides essential information on its chemical structure, properties, and relevant experimental protocols to aid researchers in their investigations of this compound. The provided methodologies for synthesis and receptor binding assays offer a foundation for the in vitro characterization of JWH-080 and similar molecules. Further research is warranted to fully elucidate its functional activity and downstream signaling effects.

References

An In-depth Technical Guide to Cannabinoid Receptor Binding Affinity Studies: The Case of JWH-081

Introduction: This technical guide provides a comprehensive overview of the methodologies used to determine the receptor binding affinity of synthetic cannabinoids, with a specific focus on JWH-081, a close structural analog of JWH-080. Due to the limited availability of specific binding data for JWH-080 in peer-reviewed literature, this document will utilize data from JWH-081 to illustrate the principles and protocols of receptor binding studies. This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and cannabinoid research.

The JWH series of compounds, developed by Dr. John W. Huffman, are potent synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2.[1] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily expressed in the immune system.[1] Understanding the binding affinity and selectivity of compounds like JWH-080 and JWH-081 is critical for predicting their pharmacological effects, including potential therapeutic applications and psychoactivity.

Data Presentation: JWH-081 Receptor Binding Affinity

Quantitative data on the binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Data for JWH-081 shows some variability across studies, which may be attributable to differences in experimental conditions, such as the radioligand used, cell lines, and assay buffers.

Table 1: Reported Binding Affinities (Kᵢ) of JWH-081 for Human Cannabinoid Receptors

| Compound | Receptor | Kᵢ Value (nM) | Source |

| JWH-081 | CB1 | 1.2 ± 0.03 | [1] |

| CB2 | 12.4 ± 2.2 | [1] | |

| JWH-081 | CB1 | 75 | [2][3][4] |

Note: A Kᵢ value of 7.5x10⁻⁸ M was reported in the source and has been converted to 75 nM for consistency.[2][3][4]

The data indicates that JWH-081 is a high-affinity ligand for the CB1 receptor, with one study suggesting significant selectivity for CB1 over CB2.[1] The order of affinity for a series of related compounds was reported as JWH-210 > JWH-081 >> JWH-073 at the CB1 receptor.[2][5]

Experimental Protocols: Competitive Radioligand Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of unlabeled compounds like JWH-080 or JWH-081. This protocol is a synthesis of methodologies described in multiple referenced studies.

Materials and Reagents

-

Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human CB1 or CB2 receptor.

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940 or [³H]SR141716A. The final concentration should be approximately equal to its K𝐝 value.

-

Test Compound: JWH-080/081, dissolved in DMSO to create a stock solution, then serially diluted to a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4 (ice-cold).

-

Equipment: 96-well filter plates (e.g., GF/B or GF/C glass fiber), deep-well 96-well plates, vacuum filtration manifold, and a scintillation counter.

-

Scintillation Cocktail.

Assay Procedure

-

Preparation: Thaw receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer as per the manufacturer's recommendation. Prepare serial dilutions of the test compound.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding (TB): Radioligand, receptor membranes, and assay buffer.

-

Non-specific Binding (NSB): Radioligand, receptor membranes, and the NSB control ligand (e.g., 10 µM WIN 55,212-2).

-

Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test compound (JWH-080/081).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid filtration over the glass fiber filter plates using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate completely. Add scintillation cocktail to each well, seal the plate, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The percentage of specific binding is calculated for each concentration of the test compound.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., with GraphPad Prism software) to fit a sigmoidal dose-response curve to the competition data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[6]

-

Kᵢ = IC₅₀ / (1 + [L]/K𝐝)

-

Where [L] is the concentration of the radioligand used and K𝐝 is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathway

Cannabinoid receptors (CB1 and CB2) are coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist like JWH-081, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7]

Caption: Canonical CB1/CB2 receptor G-protein signaling cascade.

Experimental Workflow

The diagram below outlines the key steps involved in the competitive radioligand binding assay used to determine the binding affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 7. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

JWH-080: An In-Depth Technical Guide to CB1 vs. CB2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-080, a naphthoylindole synthetic cannabinoid, has been a subject of interest within the scientific community for its interaction with the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the binding affinity and receptor selectivity of JWH-080. It includes a detailed summary of its quantitative binding data, a thorough description of the experimental protocols used for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers engaged in cannabinoid research and the development of selective receptor modulators.

Quantitative Data Presentation: Binding Affinity of JWH-080

The primary method for determining the affinity of a ligand for a receptor is the radioligand binding assay, which yields the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The available data for JWH-080's binding affinity at human CB1 and CB2 receptors is summarized below. It is important to note that slight variations in reported Ki values can arise from differences in experimental conditions, such as the radioligand used, cell membrane preparations, and assay buffers.

| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |

| JWH-080 | CB1 | 5.6[1] | ~2.55 |

| CB2 | 2.2[1] | ||

| JWH-080 | CB1 | 8.9 ± 1.8 | ~4.03 |

| CB2 | 2.21 ± 1.30 |

Experimental Protocols

The determination of a compound's receptor selectivity is a multi-step process involving binding and functional assays. Below are detailed methodologies for the key experiments cited in cannabinoid research.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound.

Objective: To determine the affinity of JWH-080 for CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Membrane Preparations: Commercially available cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human recombinant CB1 or CB2 receptors.[2]

-

Radioligand: A high-affinity cannabinoid receptor agonist, typically [³H]CP-55,940 or [³H]WIN 55,212-2.[2]

-

Test Compound: JWH-080.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[2]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[3]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[2]

-

Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C).[3]

-

Scintillation Counter and Scintillation Fluid. [3]

Procedure:

-

Preparation of Reagents: Serial dilutions of JWH-080 are prepared in the assay buffer. The radioligand is diluted to a final concentration of approximately 0.5-1.0 nM.[3]

-

Assay Setup: The assay is typically performed in a 96-well plate with three types of wells:

-

Total Binding: Contains membrane preparation, radioligand, and assay buffer.[3]

-

Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-radiolabeled ligand.[3]

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of JWH-080.[3]

-

-

Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filter mats using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.[3]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of JWH-080 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP and GTPγS Binding

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist and for quantifying its potency and efficacy.

CB1 and CB2 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To measure the ability of JWH-080 to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

General Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.

-

Assay: Cells are pre-treated with various concentrations of the test compound (JWH-080) before being stimulated with forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, LANCE).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Emax (efficacy) values.

This assay directly measures the activation of G-proteins following receptor stimulation by an agonist.

Objective: To quantify the ability of JWH-080 to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in membranes containing CB1 or CB2 receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

-

Assay: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (JWH-080).

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Emax values are determined.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of CB1 and CB2 receptors by an agonist.

Caption: Canonical Gαi/o-coupled signaling pathway for CB1/CB2 receptors.

Experimental Workflow for Determining Receptor Selectivity

The logical flow for characterizing the selectivity of a novel compound like JWH-080 is depicted below.

Caption: Workflow for determining the CB1 vs. CB2 receptor selectivity of a compound.

Conclusion

JWH-080 demonstrates a higher binding affinity for the CB2 receptor over the CB1 receptor, with a selectivity ratio ranging from approximately 2.5 to 4-fold. This preference for CB2 suggests its potential as a tool compound for investigating the physiological and pathological roles of the CB2 receptor. However, the lack of publicly available functional data for JWH-080 is a significant limitation in fully understanding its pharmacological profile. Further research is warranted to elucidate its efficacy and potency at both cannabinoid receptors to better predict its in vivo effects and therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations.

References

In Vitro Pharmacological Profile of JWH-081: A Technical Guide

Disclaimer: This technical guide utilizes JWH-081 as a representative synthetic cannabinoid to illustrate a comprehensive in vitro pharmacological profile. This is due to the limited availability of specific quantitative data for JWH-080 in the public domain. The methodologies and principles described are broadly applicable to the characterization of novel cannabinoid receptor ligands.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of compounds that mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. They exert their effects primarily through the activation of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly found in the immune system. A thorough in vitro pharmacological characterization is crucial for understanding the potency, efficacy, and selectivity of these compounds. This guide outlines the key in vitro assays and data presentation for characterizing SCRAs, using JWH-081 as an example.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for JWH-081.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Kᵢ (nM) |

| JWH-081 | Human CB1 | 1.2 - 75 |

| Human CB2 | 12.4 |

Note: A range is provided for the CB1 receptor Kᵢ value as different studies have reported varying results.[1][2]

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which indicates potency, and the maximum effect (Eₘₐₓ) or inhibition (Iₘₐₓ), which indicates efficacy.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the cannabinoid receptors.

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| JWH-081 | Human CB1 | Data Not Available | Data Not Available |

| Human CB2 | Data Not Available | Data Not Available |

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

| Compound | Receptor | IC₅₀ (nM) | Iₘₐₓ (%) |

| JWH-081 | Human CB1 | Data Not Available | Data Not Available |

| Human CB2 | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.

-

Test Compound: JWH-081.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Filtration System: A cell harvester and glass fiber filter mats.

-

Scintillation Counter and Fluid.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound (JWH-081) and a fixed concentration of the radioligand in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations, the assay buffer (for total binding), or the non-specific binding control.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins coupled to cannabinoid receptors upon agonist stimulation.

Materials:

-

Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state initially.

-

Test Compound: JWH-081.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the binding assay.

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and GDP. Add the test compound (JWH-081) at various concentrations.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings. Plot the specific binding as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels, a downstream effect of CB1/CB2 receptor activation.

Materials:

-

Cells: Whole cells (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

Test Compound: JWH-081.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Culture and Seeding: Culture and seed the cells in a multi-well plate.

-

Assay: Pre-incubate the cells with a PDE inhibitor. Then, add the test compound (JWH-081) at various concentrations and incubate.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specified period.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀ and Iₘₐₓ values.

Mandatory Visualizations

Signaling Pathway

Caption: Canonical CB1 Receptor Signaling Pathway.

Experimental Workflow

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

JWH-080: A Technical Guide to Solubility for Researchers

For research, forensic, and drug development applications only.

This technical guide provides an in-depth overview of the solubility characteristics of JWH-080, a synthetic cannabinoid of the naphthoylindole class. The information herein is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

JWH-080, with the chemical name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its molecular formula is C24H23NO2, and it has a molecular weight of 357.45 g/mol .[2] Understanding its solubility is critical for the preparation of stock solutions, in vitro assay development, and formulation for in vivo studies.

Solubility Data

| Solvent | Estimated Solubility of JWH-080 (based on JWH-081 data) |

| Dimethylformamide (DMF) | ~10 mg/mL[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL[3] |

| Ethanol | ~10 mg/mL[3] |

Note: These values are for the structural analog JWH-081 and should be used as an approximation for JWH-080.[3] Empirical determination of solubility for JWH-080 is recommended for precise applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a poorly water-soluble compound like JWH-080 in a given solvent. This method is based on standard laboratory practices for creating saturated solutions and subsequent analysis by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of JWH-080 in a specific solvent at a controlled temperature.

Materials:

-

JWH-080 (crystalline solid)

-

Solvent of interest (e.g., DMSO, Ethanol, Methanol)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

HPLC column (e.g., C18)

-

Mobile phase for HPLC

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of JWH-080 to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

Carefully aspirate the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample by a validated HPLC method.

-

Quantify the concentration of JWH-080 in the diluted sample by comparing its peak area to a standard curve prepared from known concentrations of JWH-080.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of JWH-080 in the tested solvent at the specified temperature.

-

References

JWH-080 Analytical Reference Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-080 is a synthetic cannabinoid of the naphthoylindole family. Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2. This document provides a detailed technical overview of the JWH-080 analytical reference standard, including its chemical and physical properties, pharmacological profile, and analytical methodologies. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cannabinoids.

Chemical and Physical Properties

JWH-080, with the IUPAC name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |

| CAS Number | 210179-44-5 |

| Molecular Formula | C₂₄H₂₃NO₂ |

| Molecular Weight | 357.45 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and dimethylformamide (DMF) |

Pharmacological Profile

JWH-080 is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The binding affinities (Ki) of JWH-080 are presented in the following table. The in vivo physiological and toxicological characteristics of this compound have not been fully characterized.[1]

| Receptor | Binding Affinity (Ki) |

| CB1 | 8.9 ± 1.8 nM |

| CB2 | 2.21 ± 1.30 nM |

Experimental Protocols

Synthesis of JWH-080

A generalized synthesis protocol for JWH-080, based on methods for structurally similar naphthoylindoles, involves a two-step process: Friedel-Crafts acylation followed by N-alkylation.

Step 1: Friedel-Crafts Acylation of Indole (B1671886)

-

To a solution of indole in an anhydrous solvent (e.g., toluene), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Slowly add 4-methoxy-1-naphthoyl chloride to the mixture at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction with an aqueous acid solution and extract the product with an organic solvent.

-

Purify the resulting intermediate, (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, using column chromatography.

Step 2: N-Alkylation

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dimethylformamide).

-

Add a base (e.g., sodium hydride) to deprotonate the indole nitrogen.

-

Add 1-bromobutane (B133212) to the reaction mixture.

-

Heat the reaction mixture to facilitate the alkylation.

-

After the reaction is complete, quench with water and extract the final product, JWH-080.

-

Purify the product by recrystallization or column chromatography.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the analysis of JWH-080 in herbal mixtures or biological samples is as follows:

-

Sample Preparation: Extract the sample with an organic solvent such as methanol or a mixture of methylene (B1212753) chloride and isopropanol. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a short period, then ramp up to a higher temperature (e.g., 290 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Expected Fragmentation: The mass spectrum of JWH-080 is expected to show characteristic fragments resulting from the cleavage of the bond between the carbonyl group and the indole ring, and the bond between the carbonyl group and the naphthyl ring. Key expected fragments would include ions corresponding to the 4-methoxynaphthoyl moiety and the 1-butyl-1H-indol-3-yl moiety.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A general protocol for the sensitive detection and quantification of JWH-080 is as follows:

-

Sample Preparation: Similar to GC-MS, extract the sample using an appropriate solvent. For quantitative analysis, use a deuterated internal standard.

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor Ion: The protonated molecule of JWH-080 ([M+H]⁺).

-

Product Ions: Select characteristic fragment ions for monitoring.

-

Signaling Pathway

JWH-080, as a cannabinoid receptor agonist, is expected to activate intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

Caption: JWH-080 activates CB1/CB2 receptors, leading to downstream signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of JWH-080 in a sample.

Caption: A typical workflow for the analysis of JWH-080 from a sample matrix.

References

An In-depth Technical Guide to JWH-080 (CAS Number 210179-44-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-080 is a synthetic cannabinoid of the naphthoylindole family, recognized for its high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of JWH-080, including its physicochemical properties, synthesis, analytical characterization, receptor pharmacology, and predicted metabolic pathways. The information is curated to support research and drug development activities involving this compound.

Physicochemical Properties

JWH-080, with the systematic IUPAC name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a solid, crystalline compound at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 210179-44-5 | [1][2][3] |

| Molecular Formula | C₂₄H₂₃NO₂ | [1][3] |

| Molecular Weight | 357.45 g/mol | [1][3] |

| IUPAC Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| UV/Vis. (λmax) | 213, 315 nm | [2] |

| Storage Conditions | -20°C for long-term storage | [1][2] |

| Stability | ≥5 years at -20°C | [2] |

Synthesis

Step 1: Friedel-Crafts Acylation

Indole (B1671886) is acylated with 4-methoxy-1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.

Step 2: N-Alkylation

The resulting intermediate is then N-alkylated using an appropriate alkylating agent, in this case, a butyl halide (e.g., 1-bromobutane), in the presence of a base like potassium hydroxide, to yield the final product, JWH-080.

Logical Workflow for the Synthesis of JWH-080

Caption: Probable two-step synthesis of JWH-080.

Analytical Characterization

Detailed analytical data such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra for JWH-080 are not widely published. However, the expected fragmentation patterns in MS can be inferred from related JWH compounds. The primary fragmentation would likely occur on either side of the carbonyl linker, yielding characteristic fragments of the naphthoyl and indolyl moieties.

Receptor Pharmacology

JWH-080 is a potent ligand for both CB1 and CB2 receptors, exhibiting high binding affinity in the low nanomolar range.

Receptor Binding Affinity

The binding affinities (Ki) of JWH-080 for human CB1 and CB2 receptors have been determined in vitro.

| Receptor | Ki (nM) | Reference |

| CB1 | 5.6 | [2] |

| CB2 | 2.2 | [2] |

Experimental Protocol: Competitive Receptor Binding Assay

While a specific protocol for JWH-080 is not detailed, a general competitive radioligand binding assay is typically employed.

-

Objective: To determine the binding affinity (Ki) of JWH-080 for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

JWH-080 (test compound).

-

Non-labeled ligand for non-specific binding determination (e.g., WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of JWH-080.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand and excess unlabeled ligand).

-

After incubation to reach equilibrium, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (concentration of JWH-080 that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Experimental Protocol: GTPγS Binding Assay

This assay measures the G-protein activation following receptor agonism.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of JWH-080 as a cannabinoid receptor agonist.

-

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP.

-

JWH-080 (test compound).

-

Assay buffer.

-

-

Procedure:

-

Incubate cell membranes with GDP and varying concentrations of JWH-080.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Following incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

Plot the specific binding against the concentration of JWH-080 to determine EC50 and Emax values.

-

Predicted Metabolic Pathways

While specific metabolism studies on JWH-080 are not published, the metabolic fate can be predicted based on studies of structurally similar synthetic cannabinoids, such as JWH-081 and other N-butyl indole derivatives. The primary metabolic transformations are expected to be Phase I reactions.

-

O-Demethylation: The methoxy (B1213986) group on the naphthalene (B1677914) ring is a likely site for O-demethylation.

-

Hydroxylation: Hydroxylation can occur at various positions, including the N-butyl chain and the indole and naphthalene ring systems.

Predicted Metabolic Pathways of JWH-080

References

- 1. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]

JWH 080 IUPAC name and synonyms

This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-080, including its chemical identity, pharmacological properties, and associated experimental methodologies. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity

JWH-080 is a naphthoylindole-based synthetic cannabinoid. Its systematic IUPAC name is (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.[1]

Synonyms and Identifiers:

| Identifier | Value |

| Common Name | JWH-080 |

| Synonyms | JWH 080, JWH080[1] |

| CAS Number | 210179-44-5[1] |

| Molecular Formula | C₂₄H₂₃NO₂[1] |

| Molecular Weight | 357.45 g/mol [1] |

Pharmacological Data

JWH-080 is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with a notable selectivity for the CB2 receptor.[1]

Binding Affinity:

The following table summarizes the reported binding affinities (Ki) of JWH-080 for human cannabinoid receptors.

| Receptor | Kᵢ (nM) | Selectivity |

| CB1 | 8.9 ± 1.8 | CB2 (4x)[1] |

| CB2 | 2.21 ± 1.30 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and pharmacological characterization of JWH-080 and related compounds.

Synthesis of Naphthoylindoles (General Procedure)

A general synthesis for N-alkyl-3-naphthoylindoles, such as JWH-080, typically involves a two-step process. The following is a representative protocol adapted from the synthesis of similar JWH compounds.

Step 1: Acylation of Indole (B1671886)

-

Indole is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

The solution is cooled in an ice bath, and a Grignard reagent (e.g., methylmagnesium bromide) is added dropwise to form the indole-magnesium bromide salt.

-

A solution of the desired acyl chloride (in this case, 4-methoxynaphthalene-1-carbonyl chloride) in the same solvent is then added to the reaction mixture.

-

The reaction is allowed to proceed, typically with warming to room temperature and then refluxing, to yield the 3-naphthoylindole intermediate.

-

The product is isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: N-Alkylation

-

The 3-naphthoylindole intermediate is dissolved in a suitable solvent (e.g., dimethylformamide).

-

A base (e.g., potassium hydroxide) is added to the solution to deprotonate the indole nitrogen.

-

The appropriate alkyl halide (for JWH-080, 1-bromobutane) is added, and the mixture is heated to facilitate the alkylation reaction.

-

The final product, (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is then isolated and purified.

References

An In-depth Technical Guide to the Metabolism and Metabolite Identification of JWH-080

Disclaimer: Scientific literature explicitly detailing the metabolism of JWH-080 is scarce. The following guide is based on predictive metabolism and extrapolation from its close structural analog, JWH-081, as well as established metabolic pathways for other synthetic cannabinoids. The information provided is intended for research and drug development professionals.

Introduction

JWH-080 is a synthetic cannabinoid of the naphthoylindole class. Like other compounds in this family, it is expected to undergo extensive metabolism in the human body, primarily through Phase I and Phase II reactions, to facilitate its excretion. Understanding these metabolic pathways is crucial for developing reliable analytical methods for its detection in biological matrices and for assessing the potential toxicological implications of its metabolites. This guide provides a comprehensive overview of the predicted metabolism of JWH-080, methods for metabolite identification, and detailed experimental protocols.

Predicted Metabolic Pathways of JWH-080

The metabolism of JWH-080 is predicted to be similar to that of JWH-081, involving several key enzymatic reactions. The primary sites for metabolic modification are the N-alkyl chain, the naphthyl ring, and the indole (B1671886) ring.

Phase I Metabolism:

-

O-Demethylation: The methoxy (B1213986) group on the naphthyl ring is a prime target for O-demethylation, a common metabolic reaction for xenobiotics.[1]

-

Hydroxylation: Monohydroxylation is anticipated to occur at various positions, including the N-butyl chain and the naphthyl and indole rings.[1] Further oxidation can lead to dihydroxylated metabolites.

-

N-Dealkylation: Cleavage of the N-butyl chain is another predicted metabolic route.[1]

-

Carboxylation: The terminal methyl group of the N-butyl chain can be oxidized to a carboxylic acid, forming a pentanoic acid derivative.

-

Dihydrodiol Formation: The aromatic naphthyl ring can be metabolized to a dihydrodiol.[1]

Phase II Metabolism:

-

Hydroxylated metabolites are likely to be conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.[2]

The predicted primary metabolic pathways for JWH-080 are illustrated in the diagram below.

Caption: Predicted Phase I and Phase II metabolic pathways of JWH-080.

Predicted Metabolite Identification

Based on the predicted metabolic pathways for the structurally similar JWH-081, a table of potential JWH-080 metabolites and their corresponding protonated molecular ion masses ([M+H]+) is presented below.[1] It is important to note that without reference standards, the definitive identification and quantification of these metabolites are challenging.

| Metabolite ID | Predicted Metabolic Transformation | Predicted [M+H]+ (m/z) |

| M1 | O-demethylation | 344.16 |

| M2 | O-demethylation, monohydroxylation | 360.16 |

| M3 | O-demethylation, dihydroxylation | 376.15 |

| M4 | O-demethylation, dehydration of the alkyl residue | 342.15 |

| M5 | O-demethylation, hydroxylation of the dehydrated alkyl residue | 358.14 |

| M6 | O-demethylation, dihydrodiol formation | 378.17 |

| M7 | O-demethylation, monohydroxylated dihydrodiols | 394.17 |

| M8 | O-demethylation, N-dealkylation of dihydrodiols | 308.10 |

| M9 | O-demethylation, N-dealkylation | 274.09 |

| M10 | Monohydroxylation (butyl chain or naphthyl ring) | 374.17 |

| M11 | N-butanoic acid | 388.15 |

| M12 | N-dealkylation | 302.11 |

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the identification and analysis of JWH-080 metabolites, adapted from established protocols for other synthetic cannabinoids.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol simulates the Phase I metabolism of JWH-080 in the liver.

Caption: Experimental workflow for in vitro metabolism of JWH-080 using HLM.

Materials:

-

JWH-080

-

Pooled human liver microsomes (pHLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (cold)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare an incubation mixture containing phosphate buffer, pHLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding JWH-080 (typically dissolved in a small amount of organic solvent like methanol (B129727) or DMSO).

-

Incubate the mixture at 37°C for a defined period (e.g., 1 to 3 hours).

-

Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

Analysis of Urinary Metabolites

This protocol describes the preparation and analysis of urine samples for the detection of JWH-080 metabolites.

Caption: General workflow for the analysis of JWH-080 metabolites in urine.

4.2.1 Sample Preparation

Since many metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is essential to cleave the glucuronic acid moiety and allow for the detection of the free metabolites.[2][3]

Materials:

-

Urine sample

-

β-glucuronidase (from sources like E. coli or abalone)[4]

-

Ammonium (B1175870) acetate (B1210297) buffer (pH ~5.0)

-

Acetonitrile

-

Internal standards (deuterated analogs if available)

-

Solid-phase extraction (SPE) cartridges or extraction solvent for liquid-liquid extraction (LLE)

Procedure:

-

To a urine sample (e.g., 1 mL), add an internal standard solution.

-

Add ammonium acetate buffer to adjust the pH.

-

Add β-glucuronidase solution and incubate at an elevated temperature (e.g., 55-60°C) for 2-3 hours.[5]

-

After cooling, precipitate proteins by adding acetonitrile.

-

Centrifuge the sample.

-

The supernatant can then be further purified using SPE or LLE.

-

Evaporate the purified extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4.2.2 LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and selective detection of synthetic cannabinoid metabolites.[1]

Typical LC Conditions:

-

Column: A C18 or biphenyl (B1667301) reversed-phase column is commonly used.

-

Mobile Phase A: Water with a modifier like 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with a modifier like 0.1% formic acid.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to separate the metabolites.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for naphthoylindoles. Negative mode may be beneficial for carboxylated metabolites.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each metabolite.

-

Precursor Ion: The protonated molecular ion ([M+H]+) of the target metabolite.

-

Product Ions: Characteristic fragment ions are selected for confirmation and quantification. For naphthoylindoles, fragment ions corresponding to the naphthoyl group and the indole moiety are typically observed.

Conclusion

References

- 1. diva-portal.org [diva-portal.org]

- 2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

JWH-080: An In-Depth Technical Guide to its Degradation Pathways and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-080 is a synthetic cannabinoid of the naphthoylindole class, recognized for its high affinity for the cannabinoid receptors CB1 and CB2. As with any compound under investigation for potential pharmaceutical applications or for forensic analysis, a thorough understanding of its chemical stability and degradation pathways is paramount. This technical guide provides a comprehensive overview of the known and inferred degradation pathways of JWH-080, its stability profile, and the methodologies employed in such assessments. Due to the limited availability of data specific to JWH-080, this guide also draws upon findings from structurally similar analogues, primarily other JWH-series naphthoylindoles, to provide a predictive assessment of its degradation behavior.

Physicochemical Properties of JWH-080

A foundational understanding of a molecule's physicochemical properties is essential for predicting its stability and degradation kinetics.

| Property | Value | Source |

| IUPAC Name | (4-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone | Inferred from structure |

| Molecular Formula | C25H25NO2 | Inferred from structure |

| Molecular Weight | 371.47 g/mol | Inferred from structure |

| Predicted logP | 5.8 | Inferred from structure |

| Predicted pKa | Basic: -3.2; Acidic: 13.5 | Inferred from structure |

Note: The logP and pKa values are predicted and may vary from experimental values.

Stability of JWH-080

Direct, quantitative stability studies on JWH-080 are not extensively reported in peer-reviewed literature. However, some information can be gleaned from manufacturer specifications and studies on related compounds.

Storage Stability:

-

Long-term storage: JWH-080 is reported to have a shelf life of over two years when stored at -20°C in a dry and dark environment.[1]

-

Shipping conditions: The compound is considered stable for several weeks at ambient temperatures during shipping.[1]

Stability in Biological Matrices:

While no specific data for JWH-080 was found, a study on the stability of 15 synthetic cannabinoids in whole blood, including the structurally similar JWH-081, revealed that some compounds showed a decrease in concentration when stored at refrigerated temperatures (+4°C).[2] Another comprehensive study on the long-term stability of 84 synthetic cannabinoids in serum recommended storage at -20°C to ensure the stability of most compounds.[3][4] It is therefore prudent to store biological samples containing JWH-080 at -20°C or lower to minimize degradation.

Inferred Degradation Pathways of JWH-080

In the absence of forced degradation studies on JWH-080, its potential degradation pathways can be inferred from the known metabolic pathways of other naphthoylindole synthetic cannabinoids, such as JWH-018 and JWH-073. Metabolism represents a form of in-vivo degradation and can provide valuable insights into the molecule's labile points.

The primary degradation pathways are anticipated to be:

-

Hydrolysis: The methoxy (B1213986) group on the naphthalene (B1677914) ring and the amide linkage are potential sites for hydrolysis under acidic or basic conditions.

-

Oxidation: The alkyl chain and the indole (B1671886) ring are susceptible to oxidative degradation.

-

Photolysis: Exposure to light, particularly UV radiation, may induce degradation, a common characteristic of complex aromatic molecules.

-

Thermolysis: High temperatures, such as those encountered during smoking, can lead to the cleavage of chemical bonds and the formation of various degradation products.

The following diagram illustrates the potential degradation pathways of JWH-080 based on these inferences.

Experimental Protocols for Stability and Degradation Studies

While specific protocols for JWH-080 are unavailable, the following are generalized experimental workflows for conducting forced degradation studies on a new chemical entity, based on ICH guidelines.

Forced Degradation Experimental Workflow:

Key Methodologies:

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is the gold standard for separating and identifying drug substances and their degradation products. A validated stability-indicating HPLC method should be developed that can resolve the parent drug from all significant degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown degradation products.

Signaling Pathways and Biological Activity of Degradants

The primary mode of action of JWH-080 and its analogues is through the activation of cannabinoid receptors CB1 and CB2. It is crucial to understand that degradation products may retain, lose, or even have altered activity at these receptors. For instance, studies on JWH-018 have shown that some of its metabolites remain biologically active.[5] Therefore, any degradation study of JWH-080 should ideally be coupled with an assessment of the biological activity of its major degradants.

The following diagram illustrates the general signaling pathway activated by cannabinoid receptor agonists.

Conclusion and Future Directions

The stability and degradation pathways of JWH-080 are critical areas of research that remain largely unexplored. This guide has provided a framework for understanding its potential degradation based on the known behavior of structurally related synthetic cannabinoids. There is a pressing need for comprehensive forced degradation studies on JWH-080 to be conducted according to ICH guidelines. Such studies would provide invaluable data for the development of stable pharmaceutical formulations, the establishment of appropriate storage and handling procedures, and the accurate interpretation of forensic analyses. Furthermore, the biological activity of any identified degradation products must be assessed to fully understand the pharmacological and toxicological profile of JWH-080 following its potential degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma [mdpi.com]

- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Screening of JWH-080: An In-depth Technical Guide

Disclaimer: Publicly available toxicological data specifically for JWH-080 is limited. This guide synthesizes available information and incorporates data from closely related naphthoylindole synthetic cannabinoids, such as JWH-018 and JWH-081, to provide a representative toxicological profile. Researchers should exercise caution and validate these findings for JWH-080 in their own experimental settings.

This technical guide provides a comprehensive overview of the toxicological screening of JWH-080, a synthetic cannabinoid of the naphthoylindole class. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its toxicological profile through in vitro and in vivo data, experimental protocols, and relevant signaling pathways.

Introduction

JWH-080 is a synthetic cannabinoid receptor agonist. Like other compounds in the JWH series, it was initially synthesized for research purposes to explore the cannabinoid receptor system.[1] However, the clandestine production and recreational use of these substances have necessitated a thorough understanding of their toxicological profiles. Synthetic cannabinoids often exhibit higher potency and different pharmacological and toxicological effects compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][3] This guide focuses on the methodologies and data relevant to the toxicological assessment of JWH-080.

Pharmacological Profile

JWH-080 is a naphthoylindole that acts as an agonist at the cannabinoid receptors CB1 and CB2. The binding affinity (Ki) of JWH-080 for the CB1 receptor has been reported to be 8.9 ± 1.8 nM.[4] For comparison, the closely related JWH-081 has a higher affinity for the CB1 receptor with a Ki of 1.2 ± 0.03 nM.[5] The potent activation of the CB1 receptor by these synthetic cannabinoids is believed to be responsible for their psychoactive effects and associated toxicities.[2][5]

In Vitro Toxicology

In vitro assays are crucial for the initial screening of the toxicological effects of new psychoactive substances. These tests provide data on cytotoxicity, genotoxicity, and potential mechanisms of toxicity at the cellular level.

Cytotoxicity Data

Due to the lack of specific cytotoxicity data for JWH-080, the following table summarizes findings for the related compound JWH-018. These studies suggest that while the parent compound may not significantly reduce cell viability at certain concentrations, its metabolites could be more cytotoxic.[6]

| Cell Line | Assay | Compound | Concentration Range | Results | Reference |

| SH-SY5Y (Human Neuroblastoma) | MTT, NRU, LDH | JWH-018 | 5 - 150 µM | No significant decrease in cell viability.[6] | [6] |

| HEK293T (Human Embryonic Kidney) | MTT | JWH-018 | 5 - 150 µM | No statistically significant decrease in cell viability.[6] | [6] |

| SH-SY5Y (Human Neuroblastoma) | MTT | JWH-018 N-(3-hydroxypentyl) metabolite | ≥ 25 µM | Cytotoxic.[7] | [7] |

| HepG2 (Human Liver Carcinoma) | XTT | JWH-018 | 10 - 100 µM | Positive for cytotoxicity.[8] | [8] |

Genotoxicity Data

Genotoxicity assessment is critical to determine if a compound can cause DNA damage, which may lead to mutations or cancer. The Comet assay is a common method used for this purpose.

| Cell Line | Assay | Compound | Concentration | Results | Reference |

| SH-SY5Y (Human Neuroblastoma) | Comet Assay | JWH-018 | Up to 150 µM | Did not induce genotoxicity.[6] | [6] |

| TR146 (Human Buccal Carcinoma) | Comet Assay | JWH-018 | 100 µM | Induced DNA migration.[6] | [6] |

| HepG2 (Human Liver Carcinoma) | Comet Assay | JWH-018 | 100 µM | Induced DNA migration.[6] | [6] |

| Human Lymphocytes, Lung, Liver, and Buccal Cells | Comet Assay | JWH-073, JWH-122 | Not specified | Genotoxic.[7] | [7] |

In Vivo Toxicology

In vivo studies in animal models provide insights into the systemic effects of a substance. For synthetic cannabinoids, a "tetrad" of effects is often measured, consisting of analgesia, catalepsy, hypothermia, and decreased locomotor activity.[2][5]

Animal Studies

Studies on JWH-081, a potent analog of JWH-080, have shown significant in vivo effects in rodents.[2][5] High doses of JWH-081 and JWH-210 (5 mg/kg) in mice resulted in traction and tremor, decreased locomotor activity, and distorted nuclei in the core shell of the nucleus accumbens, suggesting neurotoxicity.[9]

| Animal Model | Compound | Dose | Observed Effects | Reference |

| Mice | JWH-081, JWH-210 | 5 mg/kg | Traction, tremor, decreased locomotor activity, neurotoxicity.[9] | [9] |

| Rodents | JWH-018, JWH-081 | Not specified | Greater in vivo potency compared to Δ⁹-THC.[2][5] | [2][5] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of toxicological studies. The following are standard protocols for key in vitro assays used in the assessment of synthetic cannabinoids.

Cell Viability Assays

a) MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

-

Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]

-

Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., JWH-080 dissolved in DMSO, with the final DMSO concentration kept below 1%) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).[6]

-

MTT Incubation: After the exposure period, add MTT solution (5 mg/mL in medium) to each well and incubate for 3 hours at 37°C in the dark.[6]

-

Formazan (B1609692) Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

b) Neutral Red Uptake (NRU) Assay

This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.

-

Cell Seeding and Exposure: Follow the same procedure as for the MTT assay.

-

NRU Incubation: After compound exposure, replace the medium with a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 3 hours at 37°C.

-

Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) and then extract the dye from the viable cells using a destain solution (e.g., 1% acetic acid in 50% ethanol).

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

c) Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.

-

Cell Seeding and Exposure: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the exposure period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a new 96-well plate, mix the supernatant with the reaction mixture provided in the kit.

-

Incubation and Measurement: Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Genotoxicity Assay

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation and Exposure: Expose cells to the test compound as described for the cytotoxicity assays.

-

Cell Embedding: After exposure, harvest the cells and embed them in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

-

Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway